20-Carboxyarachidonic acid

Description

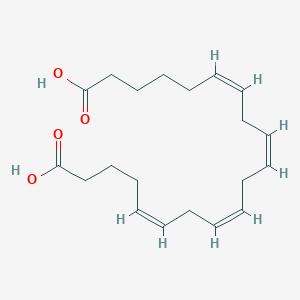

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJKUCHTMYINI-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276219 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-84-1 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 20-Carboxyarachidonic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 20-Carboxyarachidonic acid (20-COOH-AA), a critical signaling molecule in various physiological and pathological processes. This document details the enzymatic cascade, presents quantitative data, outlines experimental protocols, and visualizes the key pathways and workflows.

Introduction to this compound

This compound (20-COOH-AA) is a dicarboxylic acid metabolite derived from the omega-oxidation of arachidonic acid. It is recognized as a bioactive lipid that functions as an endogenous dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ)[1]. As such, 20-COOH-AA is implicated in the regulation of lipid metabolism, inflammation, and cellular growth, making its biosynthetic pathway a subject of significant interest in drug discovery and development.

The Biosynthesis Pathway of this compound

The biosynthesis of 20-COOH-AA is a multi-step enzymatic process that begins with the omega-hydroxylation of arachidonic acid. This pathway involves enzymes from the Cytochrome P450 (CYP), Alcohol Dehydrogenase (ADH), and Aldehyde Dehydrogenase (ALDH) superfamilies.

Step 1: Omega-Hydroxylation of Arachidonic Acid to 20-HETE

The initial and rate-limiting step is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). This reaction is catalyzed by specific isoforms of the Cytochrome P450 superfamily, primarily from the CYP4A and CYP4F families[2][3]. In humans, CYP4A11 and CYP4F2 are the major enzymes responsible for this conversion[2].

-

Substrate: Arachidonic Acid

-

Enzymes: Cytochrome P450 (CYP4A11, CYP4F2)

-

Product: 20-Hydroxyeicosatetraenoic acid (20-HETE)

-

Cofactor: NADPH

Step 2: Oxidation of 20-HETE to 20-Oxo-Arachidonic Acid

20-HETE is subsequently oxidized to its corresponding aldehyde, 20-oxo-arachidonic acid (also referred to as 20-hydroxyeicosatetraenoic acid aldehyde). This reaction is catalyzed by Alcohol Dehydrogenase (ADH)[4]. Studies in the cerebral microvasculature suggest that ADH4 is a primary isoform involved in this step[4].

-

Substrate: 20-Hydroxyeicosatetraenoic acid (20-HETE)

-

Enzyme: Alcohol Dehydrogenase (ADH), likely ADH4[4]

-

Product: 20-Oxo-Arachidonic Acid

-

Cofactor: NAD+

Step 3: Oxidation of 20-Oxo-Arachidonic Acid to 20-COOH-AA

The final step in the pathway is the oxidation of the aldehyde intermediate, 20-oxo-arachidonic acid, to the stable dicarboxylic acid, 20-COOH-AA. This reaction is catalyzed by Aldehyde Dehydrogenase (ALDH)[5]. While the specific ALDH isoform has not been definitively identified for this reaction, members of the ALDH1 and ALDH3 families are known to metabolize long-chain aliphatic aldehydes and are therefore strong candidates[5][6][7].

-

Substrate: 20-Oxo-Arachidonic Acid

-

Enzyme: Aldehyde Dehydrogenase (ALDH)

-

Product: this compound (20-COOH-AA)

-

Cofactor: NAD+

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the 20-COOH-AA biosynthesis pathway.

Table 1: Kinetic Parameters of Human Cytochrome P450 Isoforms for Arachidonic Acid Metabolism

| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4F2 | 24 | 7.4 | [2] |

| CYP4A11 | 228 | 49.1 | [2] |

Table 2: Tissue and Fluid Concentrations of 20-HETE

| Tissue/Fluid | Species | Concentration | Reference |

| Human Plasma | Human | 23.6 ng/mL (for total HETEs) | [8] |

| Rat Kidney | Rat | 1.8 ± 0.3 ng/g | [9] |

| Rat Brain | Rat | 27 ± 3 ng/mL (microdialysate) | [9] |

| Human Cerebrospinal Fluid (post-SAH) | Human | Elevated levels | [3][10] |

Note: Data for 20-COOH-AA concentrations are less readily available and often reported in relative terms. Further targeted quantitative studies are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 20-COOH-AA biosynthesis pathway.

Quantification of 20-HETE and 20-COOH-AA by UPLC-MS/MS

This protocol is adapted for the simultaneous quantification of 20-HETE and 20-COOH-AA in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or tissue homogenate, add an internal standard mix (e.g., d8-20-HETE, d6-20-COOH-AA).

-

Add 3 volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and acidify to pH 3.5 with 1 M HCl.

-

Extract the lipids twice with 3 volumes of ethyl acetate.

-

Evaporate the pooled organic layers to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate to 30% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

20-HETE: m/z 319.2 -> 245.2

-

20-COOH-AA: m/z 333.2 -> 289.2

-

Internal Standards: Monitor appropriate transitions for the deuterated analogs.

-

Enzyme Activity Assays

4.2.1. Cytochrome P450 (CYP4A/4F) Activity Assay

This assay measures the formation of 20-HETE from arachidonic acid.

-

Reaction Mixture (in a final volume of 200 µL):

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

10 mM MgCl₂

-

1 mM NADPH

-

10 µM arachidonic acid (substrate)

-

Recombinant human CYP4A11 or CYP4F2 (or microsomes containing the enzyme)

-

-

Procedure:

-

Pre-incubate all components except NADPH at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for 20-HETE formation by UPLC-MS/MS as described above.

-

4.2.2. Alcohol Dehydrogenase (ADH) Activity Assay

This spectrophotometric assay measures the conversion of 20-HETE to 20-oxo-arachidonic acid by monitoring the production of NADH.

-

Reaction Mixture (in a final volume of 1 mL):

-

50 mM sodium pyrophosphate buffer (pH 8.8)

-

1 mM NAD+

-

10 µM 20-HETE (substrate)

-

Purified ADH or cell lysate

-

-

Procedure:

-

Combine the buffer, NAD+, and 20-HETE in a cuvette.

-

Initiate the reaction by adding the enzyme source.

-

Immediately measure the increase in absorbance at 340 nm over 5 minutes at 37°C.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

4.2.3. Aldehyde Dehydrogenase (ALDH) Activity Assay

This spectrophotometric assay measures the conversion of 20-oxo-arachidonic acid to 20-COOH-AA by monitoring the production of NADH[2][11][12][13].

-

Reaction Mixture (in a final volume of 1 mL):

-

50 mM sodium phosphate buffer (pH 8.0)

-

1 mM NAD+

-

10 µM 20-oxo-arachidonic acid (substrate)

-

Purified ALDH or cell lysate

-

-

Procedure:

-

Combine the buffer, NAD+, and substrate in a cuvette.

-

Initiate the reaction by adding the enzyme source.

-

Immediately measure the increase in absorbance at 340 nm over 5 minutes at 37°C.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Mandatory Visualizations

Experimental Workflow for 20-COOH-AA Analysis

20-COOH-AA Signaling Pathway

Conclusion

The biosynthesis of this compound represents a significant pathway in lipid metabolism, yielding a potent signaling molecule with diverse biological activities. Understanding the enzymes involved, their kinetics, and the methods to study this pathway is crucial for elucidating its role in health and disease. This guide provides a foundational resource for researchers and professionals in the field, highlighting the key steps from arachidonic acid to the dual PPAR agonist, 20-COOH-AA. Further research is warranted to fully characterize the kinetic parameters of the dehydrogenase steps and to explore the therapeutic potential of targeting this pathway.

References

- 1. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencellonline.com [sciencellonline.com]

- 3. genecards.org [genecards.org]

- 4. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. ALDH1A3 Is the Key Isoform That Contributes to Aldehyde Dehydrogenase Activity and Affects in Vitro Proliferation in Cardiac Atrial Appendage Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. graphviz.org [graphviz.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Eicosanoid Metabolite 20-Carboxyarachidonic Acid: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 20-Carboxyarachidonic acid (20-COOH-AA), a critical metabolite of arachidonic acid. Intended for researchers, scientists, and professionals in drug development, this document details the discovery, biological synthesis, and signaling pathways of 20-COOH-AA. It also presents key quantitative data and experimental protocols relevant to its study.

Discovery and Biological Significance

This compound (also known as 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid) was identified as the major metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] This conversion occurs in various tissues, including renal tubular epithelial cells, endothelial cells, and microvascular smooth muscle cells.[1] The biological significance of 20-COOH-AA stems from its role as a signaling molecule. Notably, it is a dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), transcription factors that are master regulators of lipid metabolism and inflammation.[1][3] This dual agonism suggests that 20-COOH-AA may function as an endogenous modulator of metabolic and inflammatory pathways.[3] Additionally, it has been observed to inhibit ion transport in the kidneys and induce vasorelaxation in coronary microvessels.[1]

Biosynthesis and Signaling Pathway

The formation of 20-COOH-AA is a two-step enzymatic process originating from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane.

-

ω-Hydroxylation of Arachidonic Acid: The initial and rate-limiting step is the conversion of AA to 20-HETE. This reaction is catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[4][5] In humans, CYP4A11 and CYP4F2 are the primary enzymes responsible for this ω-hydroxylation in the liver and kidney.[6][7]

-

Oxidation of 20-HETE: The resulting 20-HETE is subsequently oxidized to 20-COOH-AA. This conversion is carried out by alcohol dehydrogenases.[1][3] It has also been demonstrated that microsomes containing recombinant human CYP4F3B can facilitate this final oxidation step.[2][3]

Once produced, 20-COOH-AA can enter the cell and bind to the ligand-binding domains of PPARα and PPARγ, initiating a signaling cascade that alters gene expression.

Quantitative Data Summary

The enzymatic production of 20-HETE and the binding affinity of 20-COOH-AA to its receptors have been quantitatively characterized.

Table 1: Kinetic Parameters for Human 20-HETE Synthases

| Enzyme | Substrate | KM (µM) | VMAX (min-1) | Primary Location | Reference |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 | Liver, Kidney | [6] |

| CYP4A11 | Arachidonic Acid | 228 | 49.1 | Liver, Kidney | [6] |

Data derived from studies on human hepatic microsomes.

Table 2: Binding Affinities of 20-COOH-AA for PPAR Ligand Binding Domains

| Receptor | Kd (µM) | Reference |

| PPARα | 0.87 ± 0.12 | [1][3] |

| PPARγ | 1.7 ± 0.5 | [1][3] |

Kd (dissociation constant) values indicate a strong binding affinity of 20-COOH-AA to both PPAR isoforms.

Chemical Synthesis

While 20-COOH-AA is biosynthesized, chemical synthesis routes are necessary for producing standards for research and drug development. A common strategy involves the ω-oxidation of a protected arachidonic acid derivative. The following logical workflow outlines a generalized synthetic approach.

Experimental Protocols

Protocol for 20-HETE and 20-COOH-AA Production in Human Liver Microsomes

This protocol is adapted from methodologies used to assess CYP4F2 and CYP4A11 activity.[8]

1. Reagents and Materials:

-

Human Liver Microsomes (HLM)

-

Arachidonic Acid (Substrate)

-

NADPH (Cofactor)

-

100 mmol/L Potassium Phosphate (B84403) Buffer (pH 7.4)

-

2 N HCl (to terminate the reaction)

-

Ethyl Acetate (for extraction)

-

Internal Standard (e.g., 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid)[9]

2. Incubation Procedure:

-

Pre-incubate microsomes (0.1 to 0.5 mg of protein) for 5 minutes at 37°C with arachidonic acid (100 µmol/L) in 200 µL of potassium phosphate buffer.

-

Initiate the enzymatic reaction by adding 1 mmol/L of NADPH.

-

Incubate the reaction mixture for 15 to 40 minutes at 37°C.

-

Terminate the reaction by adding 20 µL of 2 N HCl.

-

Add the internal standard.

3. Extraction:

-

Extract the lipids from the aqueous phase twice with 1 mL of ethyl acetate.

-

Vortex and centrifuge to separate the layers.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

4. Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

-

Analyze the sample using LC-MS/MS for the quantification of 20-HETE and 20-COOH-AA.

Experimental Workflow for Metabolite Analysis

The analysis of 20-HETE and 20-COOH-AA from biological samples requires several key steps, from sample preparation to final detection.

This workflow highlights two common analytical techniques. The first is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which provides high sensitivity and specificity.[10] The second is a fluorescent HPLC assay, which involves derivatizing the carboxyl group with a fluorescent tag, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, prior to separation and detection.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 20-carboxy arachidonic acid suppliers USA [americanchemicalsuppliers.com]

- 3. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Physiological Role of 20-Carboxyarachidonic Acid: A Technical Guide

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a key metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoactive eicosanoid derived from arachidonic acid. Once considered primarily an inactivation product, emerging evidence has established 20-COOH-AA as a biologically active signaling molecule in its own right. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of 20-COOH-AA, with a particular focus on its role as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs). We detail its involvement in vascular tone regulation and renal function, and explore its potential implications in pathophysiology, including hypertension and kidney disease. This document synthesizes current knowledge, presents quantitative data in structured formats, outlines key experimental protocols, and visualizes complex pathways to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Synthesis and Metabolism

20-COOH-AA is the terminal oxidation product of the ω-hydroxylation pathway of arachidonic acid metabolism. The synthesis is a multi-step enzymatic process primarily initiated by the Cytochrome P450 (CYP) system.

Primary Metabolic Pathway: The canonical pathway begins with the conversion of arachidonic acid to 20-HETE. This reaction is catalyzed by ω-hydroxylases of the CYP4A and CYP4F families of enzymes.[1][2][3] In humans, CYP4F2 and CYP4A11 are the most potent isoforms responsible for generating 20-HETE.[2] Subsequently, 20-HETE is oxidized to 20-COOH-AA. This conversion is carried out by alcohol dehydrogenase (ADH) enzymes.[4][5][6]

Some studies have also identified that certain CYP isoforms, such as recombinant human CYP4F3B, can convert arachidonic acid directly to both 20-HETE and 20-COOH-AA.[4] Following its formation, 20-COOH-AA can be further metabolized via β-oxidation into shorter-chain dicarboxylic acids, such as 18- and 16-carbon variants.[6][7]

Core Signaling Mechanism: Dual PPAR Activation

The primary mechanism of action for 20-COOH-AA is its function as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4] These ligand-activated transcription factors are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Upon binding, 20-COOH-AA activates PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Studies using transfected COS-7 cells have demonstrated that 20-COOH-AA effectively activates both PPAR subtypes.[4] Binding assays confirmed a direct interaction with the ligand-binding domains of both receptors.[4]

Data Presentation: PPAR Binding and Activation

Quantitative data from binding and reporter gene assays highlight the affinity and potency of 20-COOH-AA as a PPAR agonist.

| Parameter | PPARα | PPARγ | Reference |

| Binding Affinity (Kd) | 0.87 ± 0.12 µM | 1.7 ± 0.5 µM | [4] |

| Relative Potency | More potent than 20-HETE; approximately half as potent as synthetic agonist Wy-14643. | Twice as potent as synthetic agonist ciglitazone. | [4] |

Physiological Roles

Vascular Tone Regulation

The effect of 20-COOH-AA on vascular tone is complex and appears to be tissue-dependent, often contrasting with the actions of its precursor, 20-HETE, which is a known vasoconstrictor in many vascular beds.[8][9]

-

Vasodilation: In porcine coronary arterioles, 20-COOH-AA was found to produce vasodilation, whereas 20-HETE was inactive.[7] Similarly, it causes dilation in mouse basilar arteries.[10] This suggests a potential role in promoting blood flow in specific circulatory regions.

-

Vasoconstriction: In contrast, studies on cerebral microvessels have reported that 20-COOH-AA can produce vasoconstriction.[5] This discrepancy highlights the need for further research to understand the context-dependent vascular effects of this molecule.

Renal Function

In the kidney, 20-COOH-AA and its precursor are major metabolites of arachidonic acid, particularly in the thick ascending limb of the loop of Henle.[5] While 20-HETE has a well-documented, complex role in modulating renal vascular tone and sodium transport,[5][9] the specific functions of 20-COOH-AA are still being elucidated.

A key emerging role for 20-COOH-AA is in maintaining the integrity of the glomerular filtration barrier. Studies suggest that in glomerular podocytes, the conversion of 20-HETE to 20-COOH-AA by ADH is a protective mechanism. Both 20-HETE and 20-COOH-AA were shown to block increases in glomerular albumin permeability, indicating a crucial role in preserving glomerular function.[11]

Implications in Pathophysiology

-

Hypertension: Given that elevated production of the vasoconstrictor 20-HETE is linked to several forms of hypertension,[3][12] the vasodilatory and PPAR-activating properties of its metabolite, 20-COOH-AA, suggest it may have a counter-regulatory and potentially beneficial role in blood pressure control.

-

Kidney Disease: The overproduction of 20-HETE contributes to renal injury in conditions like diabetic nephropathy by inducing hypertension and podocyte apoptosis.[13][14] The protective effect of 20-COOH-AA on the glomerular barrier suggests that promoting its formation could be a therapeutic strategy to mitigate kidney damage.[11]

-

Cancer: The 20-HETE synthesis pathway is often upregulated in human cancers, where it promotes angiogenesis and tumor growth.[1][15] Since PPARs are known to have complex, often anti-proliferative, roles in cancer, the function of 20-COOH-AA as a dual PPAR agonist presents an interesting avenue for investigation into its potential anti-cancer effects.

Key Experimental Protocols

PPAR Activation Luciferase Reporter Assay

This method is used to quantify the ability of a compound to activate PPARs and drive gene transcription.

-

Cell Culture and Transfection: COS-7 cells (or a similar suitable cell line) are cultured under standard conditions. Cells are transiently co-transfected with two plasmids:

-

An expression vector for the full-length PPARα or PPARγ.

-

A reporter plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene.

-

-

Compound Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with various concentrations of 20-COOH-AA, a known agonist (positive control, e.g., Wy-14643 for PPARα), or vehicle (negative control).

-

Cell Lysis and Luciferase Measurement: Following an incubation period (e.g., 24 hours), cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

-

Data Analysis: Luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control like Renilla luciferase) and expressed as fold activation over the vehicle control.

Radioligand Binding Assay

This protocol determines the binding affinity (Kd) of 20-COOH-AA to the PPAR ligand-binding domain (LBD).

-

Protein Expression: The LBDs of human PPARα and PPARγ are expressed (e.g., in E. coli) and purified.

-

Binding Reaction: A constant concentration of radiolabeled [3H]20-COOH-AA is incubated with the purified LBD in a suitable buffer. This is performed in the presence of increasing concentrations of unlabeled 20-COOH-AA (for competition binding).

-

Separation: The protein-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the dissociation constant (Kd) is calculated using non-linear regression analysis.[4]

Analysis of 20-HETE Metabolism

This method is used to identify and quantify the conversion of 20-HETE to 20-COOH-AA by biological tissues.

-

Tissue Incubation: A preparation of the tissue of interest (e.g., isolated mouse cerebral arteries) is incubated in a physiological buffer containing radiolabeled [3H]20-HETE.[10]

-

Extraction: After a set incubation time, the reaction is stopped, and the lipids are extracted from the incubation medium using an organic solvent.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).[10]

-

Detection and Quantification: The eluate is passed through a radioactivity detector to identify peaks corresponding to [3H]20-HETE and its metabolites. The retention time is compared to that of a known 20-COOH-AA standard. The area under the peak is used to quantify the amount of metabolite formed.[10]

Conclusion and Future Directions

This compound has emerged as a significant bioactive lipid that functions as an endogenous dual activator of PPARα and PPARγ. Its role in physiology, particularly in the vascular and renal systems, is often distinct from and potentially counter-regulatory to its precursor, 20-HETE. The vasodilatory and glomerulo-protective effects of 20-COOH-AA position it as a molecule of interest for therapeutic development in cardiovascular and renal diseases.

Future research should focus on:

-

Resolving conflicting reports on its vascular effects to better understand its tissue- and context-specific actions.

-

Conducting comprehensive in-vivo studies to confirm its physiological roles and therapeutic potential in animal models of hypertension, diabetic nephropathy, and cancer.

-

Identifying and characterizing the specific ADH isoforms responsible for its production in key target tissues.

-

Developing stable synthetic analogs of 20-COOH-AA to explore its potential as a novel PPAR-targeted therapeutic agent.

References

- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. 20-hydroxyeicosatetraenoic acid (20-HETE) metabolism in coronary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20-hydroxyeicosatetraeonic acid: a new target for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethanol at Low Concentrations Protects Glomerular Podocytes through Alcohol Dehydrogenase and 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Hypertension is a major contributor to 20-hydroxyeicosatetraenoic acid-mediated kidney injury in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypertension Is a Major Contributor to 20-Hydroxyeicosatetraenoic Acid–Mediated Kidney Injury in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 20-HETE-producing enzymes are up-regulated in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

20-Carboxyarachidonic Acid: A Comprehensive Technical Guide to its Role as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a dicarboxylic acid metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) and alcohol dehydrogenase (ADH) enzymatic pathways. Initially considered an inactive breakdown product of its precursor, 20-hydroxyeicosatetraenoic acid (20-HETE), emerging evidence has established 20-COOH-AA as a significant signaling molecule in its own right. This technical guide provides an in-depth overview of the biosynthesis, signaling mechanisms, and physiological functions of 20-COOH-AA. It details the experimental protocols for its study and presents key quantitative data in a structured format to facilitate further research and drug development efforts targeting this pathway.

Introduction

Arachidonic acid and its metabolites, collectively known as eicosanoids, are critical regulators of a myriad of physiological and pathophysiological processes. The ω-hydroxylation pathway, initiated by CYP enzymes, generates 20-HETE, a potent vasoconstrictor.[1][2] Subsequent oxidation of 20-HETE by alcohol dehydrogenases yields 20-COOH-AA.[3][4] While 20-HETE has been extensively studied for its role in vascular tone and hypertension, the biological activities of 20-COOH-AA are now gaining significant attention. This molecule has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), suggesting its involvement in the regulation of metabolism, inflammation, and vascular function.[3][5]

Biosynthesis and Metabolism

The synthesis of 20-COOH-AA is a two-step enzymatic process originating from arachidonic acid.

Step 1: ω-Hydroxylation of Arachidonic Acid to 20-HETE

Arachidonic acid is first converted to 20-HETE by CYP enzymes of the 4A and 4F subfamilies.[6][7][8] In humans, CYP4A11, CYP4F2, and CYP4F3B are the primary enzymes responsible for this reaction.[3][8][9]

Step 2: Oxidation of 20-HETE to 20-COOH-AA

20-HETE is subsequently oxidized to 20-COOH-AA by alcohol dehydrogenases (ADH).[3][4] Specifically, ADH4 has been identified as a key enzyme in this conversion within the cerebral microvasculature.[4] Some studies also suggest that certain CYP enzymes, such as CYP4F3B, can directly convert arachidonic acid to both 20-HETE and 20-COOH-AA.[3][5]

The metabolic cascade from arachidonic acid to 20-COOH-AA is a critical pathway for the generation of this signaling molecule.

Figure 1: Biosynthesis pathway of this compound.

Signaling Mechanisms: A Dual PPARα/γ Agonist

The primary signaling mechanism of 20-COOH-AA is through the direct binding and activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[3][5] PPARs are nuclear receptors that function as ligand-activated transcription factors, regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[10][11][12]

Studies have shown that 20-COOH-AA binds to the ligand-binding domains of both PPARα and PPARγ with high affinity, leading to the activation of their transcriptional activity.[3][5] This dual agonism suggests that 20-COOH-AA may play a complex role in integrating metabolic and inflammatory signals.

Figure 2: Signaling pathway of 20-COOH-AA via PPAR activation.

Physiological and Pathophysiological Roles

The signaling activities of 20-COOH-AA translate into diverse physiological and potential pathophysiological effects.

Vascular Function

The effects of 20-COOH-AA on vascular tone appear to be tissue-specific. In porcine coronary arterioles, 20-COOH-AA induces vasodilation, a contrast to the vasoconstrictive effect of its precursor, 20-HETE.[13] Conversely, in cerebral microvessels, 20-COOH-AA has been shown to cause vasoconstriction.[14] This differential activity highlights the complexity of eicosanoid signaling in the vasculature and suggests that the balance between 20-HETE and 20-COOH-AA may be a critical determinant of regional blood flow.

Renal Function

In the kidney, 20-COOH-AA, similar to 20-HETE, inhibits ion transport in renal tubular epithelial cells.[15] This suggests a role in the regulation of sodium and water homeostasis, which could have implications for blood pressure control. The formation of 20-COOH-AA in the thick ascending limb of the loop of Henle further supports its involvement in renal physiology.[14]

Endothelial Function

The endothelium plays a crucial role in vascular health. While high levels of 20-HETE are associated with endothelial dysfunction, the specific effects of 20-COOH-AA on endothelial cell barrier integrity and inflammatory responses are areas of active investigation.[16][17][18] Its ability to activate PPARs suggests potential anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the signaling and activity of 20-COOH-AA.

Table 1: Binding Affinities of 20-COOH-AA for PPARs

| Receptor | Ligand | Dissociation Constant (Kd) (µM) | Reference |

| PPARα | [³H]20-COOH-AA | 0.87 ± 0.12 | [3][5] |

| PPARγ | [³H]20-COOH-AA | 1.7 ± 0.5 | [3][5] |

Table 2: Relative Potency of 20-COOH-AA in PPAR Activation

| Receptor | Assay | Relative Potency of 20-COOH-AA | Reference |

| PPARγ | Luciferase Expression | Twice as potent as 20-HETE or ciglitazone | [3][5] |

| PPARα | Luciferase Expression | More potent than 20-HETE, half as potent as Wy-14643 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synthesis and signaling of 20-COOH-AA.

Enzymatic Synthesis of 20-COOH-AA from 20-HETE

This protocol describes the in vitro conversion of 20-HETE to 20-COOH-AA using alcohol dehydrogenase.

Materials:

-

20-HETE

-

Alcohol Dehydrogenase (from horse liver or recombinant human ADH4)

-

NAD⁺

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

-

Ethyl acetate

-

Solid Phase Extraction (SPE) column (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 20-HETE (e.g., 10 µM) and NAD⁺ (e.g., 1 mM) in the reaction buffer.

-

Initiate the reaction by adding alcohol dehydrogenase (e.g., 1 unit/mL).

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours), with gentle agitation.

-

Stop the reaction by acidification (e.g., adding formic acid to pH 3-4).

-

Extract the lipids from the reaction mixture using ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and purify 20-COOH-AA using an SPE column.

-

Analyze and quantify the product by LC-MS/MS.

Figure 3: Experimental workflow for the enzymatic synthesis of 20-COOH-AA.

PPARα/γ Luciferase Reporter Gene Assay

This assay measures the ability of 20-COOH-AA to activate PPARα and PPARγ transcriptional activity.

Materials:

-

COS-7 cells (or other suitable cell line)

-

Expression vectors for full-length PPARα and PPARγ

-

Reporter vector containing a PPAR response element (PPRE) linked to a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

20-COOH-AA and control compounds (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed COS-7 cells in 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 20-COOH-AA or control compounds.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration or a co-transfected control vector (e.g., β-galactosidase).

Radioligand Binding Assay

This assay determines the binding affinity of 20-COOH-AA to PPARs.

Materials:

-

Isolated ligand-binding domains (LBDs) of PPARα and PPARγ

-

Radiolabeled [³H]20-COOH-AA

-

Unlabeled 20-COOH-AA

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT)

-

96-well filter plates with glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of the PPAR LBD with increasing concentrations of [³H]20-COOH-AA in the binding buffer.

-

For competition binding, incubate the PPAR LBD and a fixed concentration of [³H]20-COOH-AA with increasing concentrations of unlabeled 20-COOH-AA.

-

Allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer.

-

Add scintillation fluid to the filters and measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) or IC50 (for competition binding).

Vascular Reactivity Assay Using Isolated Arterioles

This protocol assesses the effect of 20-COOH-AA on vascular tone.

Materials:

-

Isolated small arteries or arterioles (e.g., coronary or cerebral)

-

Wire myograph system

-

Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

-

Vasoconstrictor (e.g., endothelin-1, U46619)

-

20-COOH-AA

Procedure:

-

Dissect and mount a segment of the arteriole on the wire myograph.

-

Equilibrate the vessel in PSS at 37°C.

-

Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor.

-

Once a stable contraction is achieved, add cumulative concentrations of 20-COOH-AA to the bath.

-

Record the changes in isometric tension to determine the vasodilatory or vasoconstrictive response.

-

Express the response as a percentage of the pre-constriction.

Conclusion and Future Directions

This compound has emerged as a bioactive lipid mediator with a distinct signaling profile, primarily acting as a dual agonist for PPARα and PPARγ. Its diverse effects on vascular tone and renal function underscore its potential importance in cardiovascular and renal physiology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the synthesis, signaling, and physiological roles of this intriguing molecule.

Future research should focus on elucidating the in vivo relevance of 20-COOH-AA in various physiological and pathological conditions, including hypertension, metabolic syndrome, and inflammatory diseases. The development of specific inhibitors of 20-COOH-AA synthesis and selective modulators of its receptors will be crucial for dissecting its precise functions and for exploring its therapeutic potential. Furthermore, advanced analytical techniques will be essential for accurately quantifying the levels of 20-COOH-AA in different tissues and biological fluids, providing a deeper understanding of its regulation and contribution to health and disease.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. New methods for maintaining human renal epithelial cells and analyzing their ion transport functions: potential analysis of genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omega-oxidation of 20-hydroxyeicosatetraenoic acid (20-HETE) in cerebral microvascular smooth muscle and endothelium by alcohol dehydrogenase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Fusion of renal epithelial cells: a model for studying cellular mechanisms of ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COS-7 Transfection Information [cos-7.com]

- 8. COS-7 Cell Culture Protocol [cos-7.com]

- 9. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 10. dmt.dk [dmt.dk]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Ion-selective microelectrodes to study proton and bicarbonate transport in the renal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 17. bu.edu [bu.edu]

- 18. journals.physiology.org [journals.physiology.org]

20-Carboxyarachidonic Acid: A Technical Guide to PPAR Activation for Researchers and Drug Development Professionals

An In-depth Analysis of the Endogenous PPAR Ligand, 20-Carboxyarachidonic Acid, and its Role in the Activation of Peroxisome Proliferator-Activated Receptors.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. Three distinct isotypes have been identified: PPARα, PPARβ/δ, and PPARγ, each with a unique tissue distribution and specific physiological functions. The discovery of endogenous and synthetic ligands for these receptors has paved the way for novel therapeutic interventions for a range of metabolic disorders. This technical guide focuses on this compound (20-COOH-AA), a metabolite of arachidonic acid, and its role as an endogenous activator of PPARs.

20-COOH-AA is a product of the cytochrome P450 (CYP) omega-oxidase pathway, where arachidonic acid is first converted to 20-hydroxyeicosatetraenoic acid (20-HETE) and subsequently oxidized to 20-COOH-AA by alcohol dehydrogenases.[1][2] Emerging evidence has identified 20-COOH-AA as a dual activator of PPARα and PPARγ, suggesting its potential significance in physiological and pathophysiological processes.[1][2] This document provides a comprehensive overview of the interaction between 20-COOH-AA and PPARs, including quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on 20-COOH-AA and PPAR Interaction

| Ligand | PPAR Isotype | Binding Affinity (Kd) [µM] | Activation (EC50) [µM] |

| This compound | PPARα | 0.87 ± 0.12[1] | Data Not Available |

| PPARγ | 1.7 ± 0.5[1] | Data Not Available | |

| PPARβ/δ | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound and PPAR Activation

The metabolic cascade leading to the formation of 20-COOH-AA and its subsequent activation of PPARα and PPARγ is a key pathway in lipid signaling. This process begins with the release of arachidonic acid from the cell membrane, followed by enzymatic conversion by CYP450 omega-oxidases and alcohol dehydrogenases. Once formed, 20-COOH-AA can enter the nucleus and bind to PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in lipid metabolism and inflammation.

Caption: Biosynthesis of 20-COOH-AA and its activation of PPARα and PPARγ.

Experimental Workflow for Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to quantify the transcriptional activity of PPARs in response to a ligand. This workflow involves transfecting cells with plasmids encoding a PPAR isotype and a luciferase reporter gene under the control of a PPRE. Upon activation by a ligand like 20-COOH-AA, the PPAR-RXR heterodimer binds to the PPRE, driving the expression of luciferase, which can be measured as a luminescent signal.

Caption: Workflow for a PPAR activation luciferase reporter assay.

Experimental Workflow for TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to measure the binding of a ligand to a PPAR's ligand-binding domain (LBD). This assay typically involves a terbium-labeled antibody that binds to a GST-tagged PPAR-LBD and a fluorescently labeled tracer ligand. When the tracer is bound, FRET occurs. A test compound like 20-COOH-AA will compete with the tracer, leading to a decrease in the FRET signal.

Caption: Workflow for a TR-FRET based PPAR competitive binding assay.

Experimental Protocols

Luciferase Reporter Gene Assay for PPAR Activation

This protocol is designed to assess the ability of 20-COOH-AA to activate PPARα and PPARγ transcriptional activity in a cell-based system.

1. Cell Culture and Transfection:

- Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

- For each well of a 24-well plate, prepare a transfection mix containing:

- Expression vector for the full-length human PPARα or PPARγ.

- A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

- Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.

- Add 20-COOH-AA at various concentrations (e.g., 0.1 to 10 µM) to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

3. Luciferase Assay:

- After 18-24 hours of incubation with the compounds, wash the cells with phosphate-buffered saline (PBS).

- Lyse the cells using a passive lysis buffer.

- Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Express the results as fold activation relative to the vehicle control.

- Plot the fold activation against the concentration of 20-COOH-AA to generate a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol measures the direct binding of 20-COOH-AA to the ligand-binding domain (LBD) of PPARα and PPARγ.

1. Reagent Preparation:

- Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, and 0.1% BSA).

- Prepare solutions of recombinant GST-tagged human PPARα-LBD or PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled known PPAR ligand (tracer).

2. Assay Procedure:

- In a 384-well black plate, add 20-COOH-AA at various concentrations.

- Add a pre-mixed solution of the GST-PPAR-LBD and the terbium-labeled anti-GST antibody to each well.

- Add the fluorescent tracer to all wells.

- Include control wells with no test compound (maximum FRET) and wells with a high concentration of a known unlabeled ligand (minimum FRET).

3. Measurement:

- Incubate the plate at room temperature for 1-4 hours, protected from light.

- Measure the time-resolved fluorescence signals at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths using a suitable plate reader with a 340 nm excitation source.

4. Data Analysis:

- Calculate the FRET ratio (emission at 520 nm / emission at 495 nm) for each well.

- Plot the FRET ratio against the logarithm of the 20-COOH-AA concentration.

- Determine the IC50 value from the resulting competition curve, which can be used to calculate the binding affinity (Ki).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the formation of the PPAR/RXR/PPRE complex and can be used to see if a ligand like 20-COOH-AA influences this binding.

1. Probe Preparation:

- Synthesize and anneal complementary oligonucleotides corresponding to a PPRE sequence.

- Label the double-stranded PPRE probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2. Binding Reaction:

- In a reaction tube, combine recombinant human PPARα or PPARγ protein, recombinant human RXRα protein, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

- Add 20-COOH-AA at the desired concentration. Include a vehicle control.

- Incubate at room temperature for 15-20 minutes to allow for ligand-receptor binding.

- Add the labeled PPRE probe and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture.

- Incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.

3. Electrophoresis and Detection:

- Load the samples onto a non-denaturing polyacrylamide gel.

- Run the gel at a constant voltage in a cold room or with a cooling system.

- For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

- For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

4. Analysis:

- Analyze the resulting autoradiogram or image for the presence of a shifted band, which represents the PPAR/RXR/PPRE complex.

- Compare the intensity of the shifted band in the presence and absence of 20-COOH-AA to assess its effect on DNA binding.

Conclusion

This compound has been identified as an endogenous dual activator of PPARα and PPARγ.[1][2] Its biosynthesis from arachidonic acid via the cytochrome P450 pathway positions it as a key signaling molecule in lipid metabolism. The quantitative data on its binding affinity, though incomplete with respect to EC50 values and its effect on PPARβ/δ, underscores its potential physiological relevance. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting this endogenous ligand and its associated pathways. Future research should focus on elucidating the precise functional consequences of PPAR activation by 20-COOH-AA and exploring its role in metabolic diseases.

References

Cellular Targets of 20-Carboxyarachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a dicarboxylic acid metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant product of arachidonic acid metabolism via cytochrome P450 (CYP) ω-hydroxylases. While 20-HETE has been extensively studied for its potent vasoactive and natriuretic effects, its metabolite, 20-COOH-AA, is emerging as a bioactive lipid mediator with its own distinct cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of 20-COOH-AA, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades to support further research and drug development efforts in this area.

The primary identified cellular targets for 20-COOH-AA are the nuclear receptors, Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Through these interactions, 20-COOH-AA can modulate gene expression related to lipid metabolism and inflammation. Additionally, evidence suggests that 20-COOH-AA, much like its precursor 20-HETE, may influence ion transport mechanisms in the kidney and contribute to vasorelaxation, although the direct molecular targets for these latter effects are still under investigation.

Quantitative Data on Cellular Target Interactions

The binding affinities of 20-COOH-AA for its primary targets have been quantified, providing a basis for understanding its potential physiological and pharmacological roles.

| Target | Ligand | Parameter | Value | Cell/System | Reference |

| PPARα (Ligand Binding Domain) | [³H]20-COOH-AA | Kd | 0.87 ± 0.12 µM | Isolated protein | [1] |

| PPARγ (Ligand Binding Domain) | [³H]20-COOH-AA | Kd | 1.7 ± 0.5 µM | Isolated protein | [1] |

| PPARγ-mediated transcription | 20-COOH-AA | Potency | Twice as potent as ciglitazone (B1669021) | Transfected COS-7 cells | [1] |

| PPARα-mediated transcription | 20-COOH-AA | Potency | More potent than 20-HETE | Transfected COS-7 cells | [1] |

Signaling Pathways of this compound

The principal signaling pathway for 20-COOH-AA involves the activation of PPARα and PPARγ. Upon binding, 20-COOH-AA induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent regulation of target gene expression.

Downstream of PPAR activation, 20-COOH-AA is expected to regulate the expression of genes involved in lipid catabolism (via PPARα) and lipid storage and adipogenesis (via PPARγ).[2]

Other Potential Cellular Targets and Effects

Renal Ion Transport

Like its precursor 20-HETE, 20-COOH-AA is implicated in the regulation of ion transport in the renal tubules. While the direct molecular targets are not yet fully elucidated, potential candidates based on the actions of related fatty acids include the Na+/K+-ATPase and various ion channels such as the epithelial sodium channel (ENaC).[3][4] Fatty acids can modulate the activity of these transport proteins, thereby influencing sodium reabsorption and blood pressure regulation.

Vasorelaxation

20-COOH-AA has been observed to induce vasorelaxation of porcine coronary microvessels. The underlying mechanism may involve the activation of potassium channels in vascular smooth muscle cells, a common pathway for vasodilation induced by various lipid mediators.[5][6] Activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent muscle relaxation.

Experimental Protocols

PPARα and PPARγ Ligand Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of 20-COOH-AA for the ligand-binding domains (LBDs) of PPARα and PPARγ.

Materials:

-

[³H]-labeled 20-COOH-AA

-

Purified recombinant PPARα-LBD and PPARγ-LBD

-

Unlabeled 20-COOH-AA (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)

-

96-well filter plates with GF/C filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of unlabeled 20-COOH-AA in binding buffer.

-

In a 96-well plate, add a fixed concentration of purified PPAR-LBD.

-

Add the unlabeled 20-COOH-AA dilutions to the respective wells.

-

Add a fixed concentration of [³H]20-COOH-AA to all wells.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail to each well.

-

Quantify the radioactivity in a microplate scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of unlabeled 20-COOH-AA and subsequently calculate the Ki and Kd values.

PPARα and PPARγ Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to measure the functional activation of PPARα and PPARγ by 20-COOH-AA.

Materials:

-

Mammalian cell line (e.g., COS-7, HEK293)

-

Expression plasmids for full-length PPARα and PPARγ

-

Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

20-COOH-AA and control compounds (e.g., ciglitazone for PPARγ, Wy-14643 for PPARα)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period for plasmid expression, replace the medium with fresh medium containing a serial dilution of 20-COOH-AA or control compounds.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control plasmid like Renilla luciferase).

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

This compound is a bioactive lipid that primarily targets the nuclear receptors PPARα and PPARγ, thereby influencing gene expression related to lipid metabolism and inflammation. While its effects on renal ion transport and vasorelaxation are noted, the direct molecular players in these processes require further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting 20-COOH-AA signaling pathways. Future studies should focus on elucidating the full spectrum of its cellular targets, defining its downstream effects with greater precision, and establishing its role in various physiological and pathological conditions.

References

- 1. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free fatty acids and (Na+,K+)-ATPase: effects on cation regulation, enzyme conformation, and interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the epithelial sodium channel (ENaC) by accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of K+ channel in vascular smooth muscles by cytochrome P450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

20-Carboxyarachidonic Acid: A Comprehensive Technical Guide to its Role in Vascular Tone Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Carboxyarachidonic acid (20-COOH-AA) is a cytochrome P450-derived metabolite of arachidonic acid with significant implications for the regulation of vascular tone. Unlike its precursor, the potent vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE), 20-COOH-AA primarily acts as a vasodilator.[1] This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to the vascular effects of 20-COOH-AA. Quantitative data are summarized, and key processes are visualized to offer a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Introduction: The Cytochrome P450 Pathway and Vasoactive Eicosanoids

Arachidonic acid is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases.[2] The CYP pathway, particularly the CYP4A and CYP4F families, is responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE.[3][4] This eicosanoid is a known vasoconstrictor that plays a role in the autoregulation of blood flow in several vascular beds.[2][5] Further metabolism of 20-HETE by alcohol dehydrogenase leads to the formation of 20-COOH-AA.[1] While structurally similar to its precursor, 20-COOH-AA often elicits opposing physiological responses, primarily vasodilation, making it a molecule of significant interest in cardiovascular research.[1]

Mechanism of Action: Regulation of Vascular Smooth Muscle Tone

The primary mechanism underlying the vasodilatory effect of 20-COOH-AA is the activation of large-conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle cells (VSMCs). The sequence of events is as follows:

-

BK Channel Activation: 20-COOH-AA, like other negatively charged lipids, is thought to interact with the BK channel, increasing its activity.[6]

-

Membrane Hyperpolarization: The opening of BK channels leads to an efflux of K+ ions from the VSMC, causing the cell membrane to hyperpolarize.

-

Inhibition of Ca2+ Influx: This hyperpolarization leads to the closure of voltage-gated L-type Ca2+ channels, thereby reducing the influx of extracellular Ca2+.

-

Vasorelaxation: The resulting decrease in intracellular Ca2+ concentration prevents the activation of the contractile machinery, leading to smooth muscle relaxation and vasodilation.[7]

In some vascular beds, the vasodilatory response to 20-COOH-AA has been shown to be inhibited by indomethacin, suggesting a potential involvement of cyclooxygenase products in its mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 20-COOH-AA on vascular tone.

| Vessel Type | Species | Pre-constrictor | 20-COOH-AA Concentration | Effect | Inhibitors | Reference |

| Basilar Artery | Mouse | U-46619 | Not specified | Dilation | Indomethacin (10 µM) | [1] |

| Coronary Microvessels | Porcine | Not specified | Not specified | Dilation | Not specified | [1] |

Further quantitative data from additional studies will be incorporated as they become available.

Experimental Protocols

Isolated Vessel Myography

This technique is used to assess the direct effect of 20-COOH-AA on vascular tone in isolated arteries.

Protocol:

-

Vessel Isolation: Small arteries (e.g., cerebral, mesenteric, or renal) are carefully dissected from the animal model.[8]

-

Mounting: The vessel segments are mounted on two small wires in a myograph chamber filled with a physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Equilibration: The vessels are allowed to equilibrate under a normalized passive tension.

-

Pre-constriction: To study vasodilation, the vessels are pre-constricted with an agonist such as the thromboxane (B8750289) A2 mimetic U-46619, phenylephrine, or a high K+ solution.[1][8]

-

Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of 20-COOH-AA to the bath.

-

Data Acquisition: Changes in vessel tension are recorded and analyzed to determine the vasodilatory or vasoconstrictor effects.

Patch-Clamp Electrophysiology

This method is employed to study the effect of 20-COOH-AA on the activity of single ion channels, such as BK channels, in isolated VSMCs.

Protocol:

-

Cell Isolation: VSMCs are enzymatically dissociated from the desired vascular bed.

-

Patch Configuration: The inside-out or outside-out patch-clamp configuration is used to isolate a small patch of the cell membrane containing the ion channels of interest.[6]

-

Recording: The activity of the BK channels is recorded in response to the application of 20-COOH-AA to the bath solution.

-

Data Analysis: The open probability (Po) and conductance of the channels are analyzed to determine the effect of 20-COOH-AA.

Signaling Pathways and Visualizations

20-COOH-AA-Mediated Vasodilation

The primary signaling pathway for 20-COOH-AA-induced vasodilation involves the direct activation of BK channels in VSMCs.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE in the regulation of vascular and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repository.escholarship.umassmed.edu]

- 7. mdpi.com [mdpi.com]

- 8. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolism of 20-Carboxyarachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a crucial metabolite of arachidonic acid, playing significant roles in various physiological and pathological processes. Understanding its in vivo metabolism is paramount for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the in vivo metabolism of 20-COOH-AA, detailing the enzymatic pathways, key metabolites, and relevant experimental protocols. Quantitative data are summarized in structured tables, and metabolic and signaling pathways, along with experimental workflows, are visualized through detailed diagrams.

Introduction

This compound (20-COOH-AA) is a dicarboxylic acid derivative of arachidonic acid, a polyunsaturated fatty acid that is a key component of cell membranes and a precursor to a vast array of signaling molecules. The metabolism of arachidonic acid through the cytochrome P450 (CYP) pathway leads to the formation of various eicosanoids, including 20-hydroxyeicosatetraenoic acid (20-HETE). 20-COOH-AA is subsequently formed from 20-HETE and is further metabolized, influencing a range of cellular processes, including vascular function and gene expression. This guide delves into the core aspects of 20-COOH-AA's journey within a biological system.

Metabolic Pathways of this compound

The in vivo metabolism of 20-COOH-AA is a multi-step process involving several key enzymes and cellular compartments. The primary pathway involves its synthesis from arachidonic acid and its subsequent degradation via beta-oxidation.

Synthesis of this compound

The formation of 20-COOH-AA begins with the ω-hydroxylation of arachidonic acid to produce 20-HETE. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][2][3] Subsequently, 20-HETE is oxidized to 20-COOH-AA by alcohol dehydrogenase (ADH), with ADH4 being a key isoform in cerebral microvessels.[1]

Figure 1: Synthesis pathway of this compound.

Beta-Oxidation of this compound

Once formed, 20-COOH-AA undergoes catabolism through the beta-oxidation pathway, a process that sequentially shortens the fatty acid chain.[4] This process is thought to occur in peroxisomes and mitochondria and results in the formation of shorter-chain dicarboxylic acids.[5] The primary products are likely 18-carbon and 16-carbon dicarboxylic acids.[4]

References

20-Carboxyarachidonic Acid: A Dual PPAR Agonist in Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is an endogenous metabolite of arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of cellular signaling pathways. Emerging as a significant player in the regulation of lipid metabolism, 20-COOH-AA exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that are critical regulators of lipid and glucose homeostasis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and metabolic consequences of 20-COOH-AA, with a focus on its role as a dual activator of PPARα and PPARγ. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic disorders.

Biosynthesis of this compound

20-COOH-AA is not directly synthesized but is a downstream metabolite of arachidonic acid. The biosynthesis is a two-step enzymatic process:

-

ω-Hydroxylation of Arachidonic Acid: The initial step involves the ω-hydroxylation of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families, to form 20-hydroxyeicosatetraenoic acid (20-HETE)[1].

-

Oxidation of 20-HETE: Subsequently, 20-HETE is oxidized to 20-COOH-AA. This conversion is catalyzed by alcohol and aldehyde dehydrogenases[1].

Biosynthesis of this compound.

Mechanism of Action: Dual PPARα and PPARγ Agonism

The primary mechanism through which 20-COOH-AA influences lipid metabolism is by acting as a ligand for and activating two key isoforms of the peroxisome proliferator-activated receptor: PPARα and PPARγ[1]. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARα Activation: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a major regulator of fatty acid oxidation.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, lipid storage, and glucose homeostasis.

The dual activation of both PPARα and PPARγ by 20-COOH-AA suggests a multifaceted role in coordinating both the breakdown and storage of fatty acids, as well as influencing glucose metabolism.

Signaling pathway of 20-COOH-AA via PPARα and PPARγ.

Quantitative Data on PPAR Activation

Studies have demonstrated the potency of 20-COOH-AA as a dual PPAR agonist. The following table summarizes key quantitative data from in vitro assays.

| Parameter | PPARα | PPARγ | Reference Compound(s) | Source |

| Binding Affinity (Kd) | 0.87 ± 0.12 µM | 1.7 ± 0.5 µM | - | [1] |

| Luciferase Expression | More potent than 20-HETE; half as potent as Wy-14643 | Twice as potent as 20-HETE and ciglitazone | Wy-14643, 20-HETE, Ciglitazone | [1] |

Effects on Lipid Metabolism

The activation of PPARα and PPARγ by 20-COOH-AA leads to the regulation of key enzymes and proteins involved in fatty acid oxidation and lipogenesis.

Fatty Acid Oxidation

Activation of PPARα by 20-COOH-AA is expected to upregulate the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation. Key target genes include:

-

Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

-

Acyl-CoA Oxidase 1 (ACOX1): The first and often rate-limiting enzyme of the peroxisomal β-oxidation pathway.

Lipogenesis

The effect of 20-COOH-AA on lipogenesis is more complex due to the dual activation of PPARα and PPARγ.

-

PPARγ activation generally promotes the expression of genes involved in fatty acid synthesis and storage.

-

PPARα activation can have an opposing effect by promoting fatty acid catabolism.

Key genes in lipogenesis that are known to be regulated by PPARs include:

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.

-

Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

The net effect of 20-COOH-AA on lipogenesis in a specific tissue will likely depend on the relative expression levels of PPARα and PPARγ and the cellular context.

In Vivo Effects on Lipid Profile

While direct in vivo studies administering 20-COOH-AA and measuring plasma lipid profiles are limited, the known effects of PPARα and PPARγ agonists provide a basis for expected outcomes.